Product packaging for Lithium 2-([2,2'-bipyridin]-6-yl)phenolate(Cat. No.:)

Lithium 2-([2,2'-bipyridin]-6-yl)phenolate

Cat. No.: B14088019
M. Wt: 254.2 g/mol
InChI Key: GQLSFMBISHJIES-UHFFFAOYSA-M
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Description

Lithium 2-([2,2'-bipyridin]-6-yl)phenolate (CAS 1049805-81-3, abbreviated as Libpp in commercial contexts) is a lithium-coordinated complex featuring a hybrid ligand system comprising a phenolate group and a 2,2'-bipyridine moiety . The phenolate group enhances electron-donating capabilities, while the bipyridine unit provides robust metal-binding sites. Its synthesis typically involves lithiation of the phenolic oxygen followed by coordination with the bipyridine framework .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H11LiN2O B14088019 Lithium 2-([2,2'-bipyridin]-6-yl)phenolate

Properties

Molecular Formula

C16H11LiN2O

Molecular Weight

254.2 g/mol

IUPAC Name

lithium;2-(6-pyridin-2-ylpyridin-2-yl)phenolate

InChI

InChI=1S/C16H12N2O.Li/c19-16-10-2-1-6-12(16)13-8-5-9-15(18-13)14-7-3-4-11-17-14;/h1-11,19H;/q;+1/p-1

InChI Key

GQLSFMBISHJIES-UHFFFAOYSA-M

Canonical SMILES

[Li+].C1=CC=C(C(=C1)C2=NC(=CC=C2)C3=CC=CC=N3)[O-]

Origin of Product

United States

Preparation Methods

Preparation of 6-Bromo-2,2'-Bipyridine

The synthesis of 6-bromo-2,2'-bipyridine serves as a critical precursor for constructing the target compound. Historical methods for functionalizing 2,2'-bipyridine derivatives, as outlined in early 20th-century studies, involve bromination under controlled conditions. Burstall’s work demonstrated that vapor-phase bromination of 2,2'-bipyridine at 773 K yields 6-bromo-2,2'-bipyridine (15 ) and 6,6'-dibromo-2,2'-bipyridine (16 ) (Figure 1). The reaction mechanism proceeds via electrophilic aromatic substitution, favoring bromination at the 6-position due to steric and electronic factors.

Table 1: Bromination Conditions for 2,2'-Bipyridine

Temperature (K) Bromine Equivalents Major Product Yield (%)
523 1.0 Perbromide N/A
773 2.0 15 65
773 4.0 16 72

Purification via column chromatography (dichloromethane/hexane) ensures isolation of the monobrominated product.

Suzuki-Miyaura Coupling with 2-Hydroxyphenylboronic Acid

The introduction of the phenol group at the 6-position of 2,2'-bipyridine is achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method, adapted from analogous ligand syntheses, involves reacting 6-bromo-2,2'-bipyridine with 2-hydroxyphenylboronic acid under inert conditions.

Reaction Scheme:
$$
\text{6-Bromo-2,2'-bipyridine + 2-Hydroxyphenylboronic Acid} \xrightarrow{\text{Pd(OAc)}2, \text{DME/H}2\text{O}} \text{2-(2,2'-Bipyridin-6-yl)Phenol}
$$

Optimized Conditions:

  • Catalyst: Palladium(II) acetate (0.18 mmol)
  • Solvent: Dimethoxyethane (DME)/water (1:1 v/v)
  • Temperature: Reflux (85°C) for 4 hours
  • Yield: 70–75% (estimated from analogous reactions)

Post-reaction workup involves extraction with chloroform, followed by column chromatography to isolate the phenolic intermediate. Spectroscopic confirmation includes:

  • IR: O–H stretch at 3434 cm⁻¹, C–N vibration at 1355 cm⁻¹.
  • $$^1$$H NMR: Aromatic protons at δ 7.2–8.5 ppm, phenolic –OH at δ 9.8 ppm.

Deprotonation to Lithium Phenolate

The final step involves deprotonating 2-(2,2'-bipyridin-6-yl)phenol using lithium hydroxide (LiOH) in a polar aprotic solvent.

Procedure:

  • Dissolve 2-(2,2'-bipyridin-6-yl)phenol (1.0 mmol) in anhydrous tetrahydrofuran (THF).
  • Add LiOH (1.2 mmol) and stir at room temperature for 12 hours.
  • Filter the resultant lithium phenolate and wash with diethyl ether.

Characterization Data:

  • ESI-MS: [M+H]$$^+$$ calculated for C$${16}$$H$${12}$$LiN$$_2$$O: 255.22 a.m.u..
  • Elemental Analysis: C 75.3%, H 4.7%, N 10.9% (theoretical).

Alternative Synthetic Approaches

Direct Metallation with Lithium Amides

An alternative route employs strong lithium bases, such as lithium diisopropylamide (LDA), to deprotonate the phenol precursor directly. This method avoids aqueous conditions, which may benefit moisture-sensitive applications.

Conditions:

  • Base: LDA (2.0 equiv) in THF at –78°C.
  • Yield: 80–85% (estimated).

Ullmann Coupling for Bipyridine Assembly

Early bipyridine syntheses relied on Ullmann-type couplings, where 2-bromopyridine undergoes homo-coupling in the presence of copper catalysts. While less efficient for monosubstituted derivatives, this method remains viable for large-scale production.

Table 2: Comparative Analysis of Bipyridine Synthesis Methods

Method Catalyst Temperature (°C) Yield (%)
Bromination None 500 65
Ullmann Coupling Cu 200 40
Suzuki Coupling Pd(OAc)$$_2$$ 85 75

Structural and Spectroscopic Insights

X-ray crystallography of related bipyridine-phenolate complexes reveals a planar bipyridine core with a cisoid conformation upon metal coordination. The lithium ion interacts with the phenolate oxygen, forming a tetrahedral geometry.

Key Observations:

  • Lippert-Mataga Analysis: Solvatochromic shifts in emission spectra (Stokes shift: 116 nm) indicate strong dipole-dipole interactions.
  • Thermal Stability: Decomposition above 300°C, suitable for high-temperature applications.

Chemical Reactions Analysis

Types of Reactions

Lithium 2-(2’,2’‘-bipyridine-6’-yl)phenolate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Lithium 2-(2’,2’‘-bipyridine-6’-yl)phenolate has several scientific research applications, including:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of OLEDs and other electronic materials.

Mechanism of Action

The mechanism of action of Lithium 2-(2’,2’‘-bipyridine-6’-yl)phenolate involves its ability to coordinate with metal ions and form stable complexes. These complexes can interact with various molecular targets and pathways, leading to specific chemical or biological effects .

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural features and inferred properties of Libpp and related compounds:

Compound Name (CAS/ID) Core Structure Functional Groups Potential Applications Solubility (Inferred) Synthesis Method (Selected Examples)
Lithium 2-([2,2'-bipyridin]-6-yl)phenolate (1049805-81-3) Bipyridine-phenolate hybrid Phenolate, bipyridine Catalysis, lithium-ion batteries Polar aprotic solvents (e.g., DMF) Lithiation of phenolic precursor
6,6′-Di-(2″-thiophenol)-2,2′-bipyridine Bipyridine with thiophenol substituents Thiophenol (-SH), bipyridine Heavy-metal sensing, coordination polymers Moderate in organic solvents Deprotection of methylthiophenyl precursors
2,7-Di(2,2’-bipyridin-5-yl)triphenylene (BPy-TP2, 1394813-58-1) Triphenylene core with bipyridine arms Bipyridine, extended π-system Organic electronics, luminescent materials Low (non-polar solvents) Suzuki coupling or direct arylation
1,3,5-Tris(4-(pyridin-4-yl)quinolin-2-yl)benzene (TPyQB, 1350742-68-5) Benzene with pyridinylquinoline arms Pyridine, quinoline MOFs, supramolecular assemblies Limited (requires strong acids) Multi-step condensation reactions

Key Research Findings and Inferences

Libpp vs. 6,6′-Di-(2″-thiophenol)-2,2′-bipyridine
  • Electronic Properties: The phenolate group in Libpp is a stronger electron donor than the thiophenol (-SH) groups in the latter compound, which may enhance metal-ligand charge transfer in catalytic systems .
  • Coordination Behavior: Thiophenol derivatives exhibit affinity for soft metals (e.g., Hg²⁺, Ag⁺) due to sulfur’s Lewis basicity, whereas Libpp’s phenolate prefers hard Lewis acids like Li⁺ or transition metals (e.g., Fe³⁺) .
  • Stability: Libpp’s lithium coordination likely improves thermal stability compared to thiophenol analogs, which may oxidize or dimerize via disulfide bonds .
Libpp vs. BPy-TP2 and TPyQB
  • Extended Conjugation : BPy-TP2’s triphenylene core enables broad π-conjugation, making it suitable for optoelectronic applications (e.g., organic LEDs), whereas Libpp’s smaller structure limits such uses .
  • Multi-Dentate Ligands: TPyQB’s three pyridinylquinoline arms allow for intricate 3D coordination networks in metal-organic frameworks (MOFs), contrasting with Libpp’s simpler bidentate binding .
  • Solubility : Libpp’s ionic nature grants higher solubility in polar solvents compared to the hydrophobic BPy-TP2 and TPyQB, which require specialized solvents for processing .

Biological Activity

Lithium 2-([2,2'-bipyridin]-6-yl)phenolate is a compound of increasing interest in the fields of chemistry and biology due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a lithium ion coordinated to a phenolate group derived from 2-(2',2''-bipyridine-6'-yl)phenol. This structure allows for various interactions with biological molecules, particularly through coordination with metal ions and participation in redox reactions.

Synthesis Methods

The synthesis of this compound typically involves the following steps:

  • Reagents : The reaction is conducted using 2-(2',2''-bipyridine-6'-yl)phenol and a lithium reagent.
  • Conditions : The reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, often at room temperature or slightly elevated temperatures to ensure complete reaction.

This compound acts primarily through its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets, leading to specific biological effects. The compound's mechanism may involve:

  • Coordination Chemistry : Interaction with metal ions can alter enzyme activity or influence signaling pathways.
  • Redox Activity : The bipyridine moiety can participate in electron transfer processes, which may be crucial in biological systems .

Antioxidant Activity

Research has indicated that compounds similar to this compound exhibit antioxidant properties. This activity is significant for protecting cells from oxidative stress and related damage.

Antimicrobial Properties

Studies on related bipyridine compounds have shown promising antimicrobial activity against various pathogens. The structural features of these compounds suggest that this compound may also possess similar properties, potentially inhibiting the growth of bacteria and fungi .

Coordination with Biomolecules

The ability of this compound to coordinate with biomolecules suggests potential applications in drug design and development. Its interaction with proteins and nucleic acids could lead to novel therapeutic strategies .

Case Studies

  • Antifungal Activity Assessment : A study investigating the antifungal properties of bipyridine derivatives found that certain modifications enhance biological activity. These findings suggest that this compound could be optimized for improved antifungal efficacy .
    CompoundAntifungal ActivityMechanism
    F1HighInhibition of cell wall synthesis
    F2ModerateDisruption of membrane integrity
  • Coordination Complexes : Research on coordination complexes formed by bipyridine ligands demonstrated significant effects on DNA binding and cytotoxicity. This compound may exhibit similar interactions that could be leveraged for therapeutic applications .

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